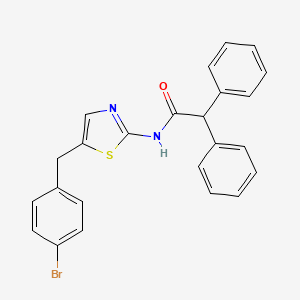
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide is a complex organic compound that features a thiazole ring, a bromobenzyl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the bromination of benzyl compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The resulting 4-bromobenzyl bromide is then reacted with thiosemicarbazide to form the thiazole ring . The final step involves the acylation of the thiazole derivative with diphenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous-flow protocols and the use of automated reactors can enhance efficiency and yield . The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with nucleophiles like amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Thiosemicarbazide: Used for forming the thiazole ring.
Diphenylacetyl chloride: Used for acylation reactions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives and complex heterocyclic compounds .
Scientific Research Applications
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug lead compound.
Mechanism of Action
The mechanism of action of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The bromobenzyl group can enhance the compound’s binding affinity to its targets, while the diphenylacetamide moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Shares the bromobenzyl group but lacks the thiazole and diphenylacetamide moieties.
4-Bromobenzaldehyde: Contains the bromobenzyl group but differs in its aldehyde functionality.
Uniqueness
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2,2-diphenylacetamide is unique due to its combination of a thiazole ring, bromobenzyl group, and diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like benzyl bromide or 4-bromobenzaldehyde .
Properties
CAS No. |
292056-78-1 |
|---|---|
Molecular Formula |
C24H19BrN2OS |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H19BrN2OS/c25-20-13-11-17(12-14-20)15-21-16-26-24(29-21)27-23(28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,16,22H,15H2,(H,26,27,28) |
InChI Key |
ZGGLFIPCFVJDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















